molecular formula C11H6ClF4NO B8363065 4-(Chloromethyl)-2-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole

4-(Chloromethyl)-2-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole

Cat. No. B8363065
M. Wt: 279.62 g/mol
InChI Key: OKZJKLLXWWNPQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08461348B2

Procedure details

A mixture of 2-fluoro-3-(trifluoromethyl)benzamide (1.02 g), 1,3-dichloropropanone (1.27 g) and toluene (4 mL) was heated at 130° C. for 40 hr. The reaction mixture was purified by column chromatography (carrier: silica gel, eluent: hexane-ethyl acetate) to give the title compound (0.81 g) as colorless crystals.
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([C:11]([F:14])([F:13])[F:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5].[Cl:15][CH2:16][C:17](=O)[CH2:18]Cl>C1(C)C=CC=CC=1>[Cl:15][CH2:16][C:17]1[N:6]=[C:4]([C:3]2[CH:7]=[CH:8][CH:9]=[C:10]([C:11]([F:12])([F:13])[F:14])[C:2]=2[F:1])[O:5][CH:18]=1

Inputs

Step One
Name
Quantity
1.02 g
Type
reactant
Smiles
FC1=C(C(=O)N)C=CC=C1C(F)(F)F
Name
Quantity
1.27 g
Type
reactant
Smiles
ClCC(CCl)=O
Name
Quantity
4 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified by column chromatography (carrier: silica gel, eluent: hexane-ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
ClCC=1N=C(OC1)C1=C(C(=CC=C1)C(F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.81 g
YIELD: CALCULATEDPERCENTYIELD 58.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.